molecular formula C15H12N4S B11045731 4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile

4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile

Cat. No.: B11045731
M. Wt: 280.3 g/mol
InChI Key: JXHZLJYRHWAJLZ-UHFFFAOYSA-N
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Description

4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino, ethylsulfanyl, phenyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with appropriate amines under reflux conditions . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

IUPAC Name

4-amino-2-ethylsulfanyl-6-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H12N4S/c1-2-20-15-12(9-17)13(18)11(8-16)14(19-15)10-6-4-3-5-7-10/h3-7H,2H2,1H3,(H2,18,19)

InChI Key

JXHZLJYRHWAJLZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)N)C#N

Origin of Product

United States

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